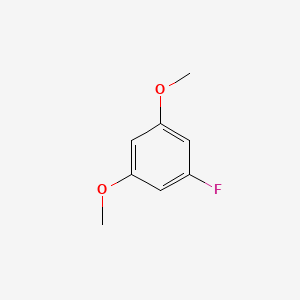

1-Fluoro-3,5-dimethoxybenzene

Descripción

Significance of Fluorinated Aromatic Compounds in Scientific Disciplines

Fluorinated aromatic compounds, a class of organic molecules featuring one or more fluorine atoms attached to an aromatic ring, have garnered considerable attention across various scientific fields. numberanalytics.com The introduction of fluorine into an aromatic system dramatically alters its physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity, second only to neon, and its relatively small size lead to profound effects on the electron distribution, stability, and reactivity of the parent molecule. numberanalytics.comnih.gov These unique characteristics make fluorinated aromatics invaluable in numerous applications. numberanalytics.com

In medicinal chemistry, the incorporation of fluorine into drug candidates is a widely used strategy to enhance their therapeutic properties. tandfonline.comacs.org The presence of fluorine can improve metabolic stability by blocking sites susceptible to oxidation by metabolic enzymes. nih.gov This can lead to a longer half-life and improved bioavailability of the drug. nih.gov Furthermore, the introduction of fluorine can alter the acidity (pKa) of nearby functional groups, which can, in turn, affect a molecule's ability to permeate cell membranes and its binding affinity to target proteins. nih.govtandfonline.com For example, fluorinated aromatics are key components in a variety of pharmaceuticals, including anticancer agents like 5-fluorouracil (B62378) and antibiotics such as fluoroquinolones. numberanalytics.com The use of the fluorine-18 (B77423) (¹⁸F) isotope is also crucial in positron emission tomography (PET), a non-invasive diagnostic imaging technique. tandfonline.com

The agrochemical industry has also significantly benefited from the unique properties of fluorinated aromatic compounds. nih.govnumberanalytics.com These compounds are integral to the development of modern herbicides, insecticides, and fungicides. researchgate.netresearchgate.net The introduction of fluorine can enhance the efficacy and selectivity of these agents, allowing for more targeted action against pests and weeds while minimizing harm to non-target organisms. numberanalytics.comnumberanalytics.com Fluorinated compounds can also exhibit increased stability in the environment, leading to longer-lasting protection for crops. numberanalytics.com It is noteworthy that a significant percentage of newly registered agrochemicals contain fluorine, highlighting the importance of this element in the field. nih.gov For instance, fluopyram (B1672901) is a broad-spectrum fungicide, and fluorinated pyrethroids are potent insecticides. numberanalytics.comyoutube.com

In materials science, fluorinated aromatic compounds are utilized to create advanced materials with unique and desirable properties. numberanalytics.com The strong carbon-fluorine bond contributes to high thermal stability and chemical resistance in polymers derived from these compounds. numberanalytics.com A prime example is the use of fluorinated aromatics in the synthesis of fluoropolymers, such as polytetrafluoroethylene (PTFE), known for its non-stick properties and resistance to heat and chemicals. numberanalytics.com Additionally, these compounds are employed in the development of organic light-emitting diodes (OLEDs) for displays and lighting, as well as in the creation of advanced liquid crystals. numberanalytics.comresearchgate.net The incorporation of fluorine can also increase the hydrophobicity and moisture stability of materials. rsc.org

Fluorinated aromatic compounds serve as versatile building blocks in organic synthesis, providing access to a wide array of more complex molecules. youtube.com Their unique reactivity, influenced by the electron-withdrawing nature of fluorine, allows for specific chemical transformations. numberanalytics.com For example, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, enabling the introduction of various functional groups. numberanalytics.com This reactivity makes them key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. numberanalytics.comresearchgate.net

Overview of 1-Fluoro-3,5-dimethoxybenzene within its Compound Class

This compound is a specific fluorinated aromatic compound with the chemical formula C₈H₉FO₂. nih.gov It belongs to the class of fluorobenzenes and more specifically, is a disubstituted benzene (B151609) derivative containing one fluorine atom and two methoxy (B1213986) groups. fishersci.ca

Below is a table summarizing the key properties of this compound:

Table 1: Properties of this compound| Property | Value |

|---|---|

| Molecular Formula | C₈H₉FO₂ |

| Molecular Weight | 156.15 g/mol |

| CAS Number | 52189-63-6 |

| Appearance | Liquid |

| Boiling Point | 88 °C at 6 mmHg |

| Density | 1.171 g/mL at 25 °C |

| Refractive Index | n20/D 1.503 |

Data sourced from nih.govsigmaaldrich.comsigmaaldrich.com

In the context of its compound class, this compound serves as a valuable chemical intermediate. For instance, it is used in the preparation of 5-fluoro-benzene-1,3-diol. fishersci.cafishersci.com The presence of the electron-donating methoxy groups and the electron-withdrawing fluorine atom on the benzene ring creates a specific electronic environment that can be exploited in various chemical reactions. For example, it has been used as a nucleophile in Friedel-Crafts reactions. acs.org

Research Trajectories and Future Directions

The field of fluorinated aromatic compounds is continually evolving, with several key research trajectories shaping its future. numberanalytics.com A major focus is the development of more sustainable and environmentally friendly methods for their synthesis. numberanalytics.com This includes the use of new catalysts and greener reaction conditions to minimize waste and energy consumption. numberanalytics.com Electrochemical methods for fluorination are also gaining traction as a promising alternative to traditional chemical synthesis. thermofisher.com

Another significant area of research is the design and synthesis of novel fluorinated compounds with tailored properties for specific applications. numberanalytics.com In pharmaceuticals, this involves creating new drugs with improved efficacy, selectivity, and safety profiles. numberanalytics.com In materials science, the focus is on developing new fluorinated polymers and other materials with enhanced thermal stability, conductivity, and other unique characteristics. numberanalytics.com In agrochemicals, the goal is to design more potent and selective pesticides and herbicides with reduced environmental impact. numberanalytics.com

The continued exploration of the unique properties of compounds like this compound and the development of new synthetic methodologies will undoubtedly lead to further advancements and applications across a wide range of scientific and industrial sectors. numberanalytics.comnumberanalytics.com

Structure

3D Structure

Propiedades

IUPAC Name |

1-fluoro-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFKMNAEFPEIOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378962 | |

| Record name | 1-Fluoro-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52189-63-6 | |

| Record name | 1-Fluoro-3,5-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52189-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 1 Fluoro 3,5 Dimethoxybenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. The reactivity and regioselectivity of 1-Fluoro-3,5-dimethoxybenzene in these reactions are dictated by the combined influence of its substituents.

Regioselectivity and Directing Effects of Fluoro and Methoxy (B1213986) Groups

The directing effect of substituents on an aromatic ring in EAS is a well-established principle. Substituents influence the reaction's regioselectivity by either donating or withdrawing electron density, thereby activating or deactivating the ring towards electrophilic attack. wikipedia.orgtotal-synthesis.com

Methoxy Groups (-OCH₃): The two methoxy groups at positions 3 and 5 are powerful activating groups. They donate electron density to the benzene (B151609) ring through a strong resonance effect (+M), which significantly outweighs their inductive electron-withdrawing effect (-I). This donation of electron density increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles. organicchemistrytutor.comvanderbilt.edu Methoxy groups are ortho- and para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. organicchemistrytutor.comyoutube.com In this compound, the positions ortho to the C3-methoxy group are C2 and C4. The position para to it is C6. Similarly, for the C5-methoxy group, the ortho positions are C4 and C6, and the para position is C2.

Combined Effect: In this compound, the powerful activating and ortho, para-directing nature of the two methoxy groups dominates the weaker deactivating effect of the fluorine atom. The positions C2, C4, and C6 are all activated by both methoxy groups and are also the ortho/para positions relative to the fluorine atom. Therefore, electrophilic attack is strongly favored at these positions over the C1, C3, and C5 positions which are already substituted. The high electron density at the C2, C4, and C6 positions makes the molecule highly susceptible to electrophilic substitution at these sites.

Nitration Reactions

Nitration is a classic example of electrophilic aromatic substitution, typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. The regioselectivity of the nitration of alkoxy-substituted benzenes is a subject of detailed study. nih.gov

For this compound, the strong activating effects of the two methoxy groups direct the incoming nitro group to one of the available activated positions (C2, C4, or C6). Given the symmetry of the molecule, positions C2 and C6 are equivalent. The substitution pattern is therefore predictable based on the principles outlined in the previous section.

While specific studies on the nitration of this compound are not extensively detailed in the provided results, the nitration of the analogous compound, 1,4-dimethoxybenzene, shows that dinitration occurs, and the regioselectivity can be influenced by solvent effects. nih.gov In a related compound, 2-fluoro-1,4-dimethoxybenzene, nitration overwhelmingly yields 1-fluoro-2,5-dimethoxy-4-nitrobenzene, demonstrating the strong para-directing effect of the fluoro group in that specific arrangement.

For this compound, electrophilic attack would be expected at the C2, C4, or C6 positions. The precise distribution of isomers would depend on the specific reaction conditions and the subtle interplay of steric and electronic factors.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The participation of this compound in these reactions often involves the activation of the C-F bond, which is known to be challenging due to its high bond energy. mdpi.comresearchgate.net

Suzuki-Miyaura Coupling and Related Processes

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide. libretexts.org While aryl bromides and iodides are common substrates, the use of aryl fluorides is more difficult due to the strength of the C-F bond. mdpi.comresearchgate.net However, advancements in catalyst design, including the use of specific nickel and palladium catalysts, have enabled the coupling of aryl fluorides. nih.govnih.gov

Protocols have been developed for the Suzuki-Miyaura reaction of aryl fluorides that utilize nickel catalysts with metal fluoride (B91410) cocatalysts (e.g., ZrF₄, TiF₄) or employ ortho-directing groups to facilitate the C-F bond activation. nih.gov The reaction of fluorohalobenzenes often shows high regioselectivity, with the coupling preferentially occurring at the C-Br or C-I bond over the C-F bond. thieme-connect.deresearchgate.netmdpi.com However, direct C-F bond coupling is achievable under optimized conditions. Given the electron-rich nature of this compound, its C-F bond would be particularly challenging to activate in a Suzuki-Miyaura coupling.

| Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Nickel complexes with bidentate phosphine (B1218219) ligands | Fluoro-aromatics | Couples with Grignard or organozinc reagents. | mdpi.comresearchgate.net |

| Ni-catalyst with ZrF₄ or TiF₄ cocatalyst | Aryl fluorides with electron-withdrawing groups | Enables coupling of deactivated or fused aromatic rings. | nih.gov |

| Pd or Ni catalysts with LiI | Benzylic and aliphatic fluorides | LiF formation serves as a thermodynamic sink to drive C-F activation. | nih.gov |

| Palladium nanoparticles on various supports | Fluorohalobenzenes | Offers recyclable and environmentally benign conditions. | thieme-connect.demdpi.com |

Photoinduced Inverse Sonogashira Coupling

The Sonogashira reaction traditionally couples a terminal alkyne with an aryl or vinyl halide. mdpi.com The "inverse" Sonogashira coupling involves the direct alkynylation of C-H bonds with alkynyl halides. nih.govrsc.org A recent development in this area is a transition-metal- and photocatalyst-free inverse Sonogashira coupling that proceeds via the direct photoexcitation of iodoalkynes with visible light. nih.govrsc.orgresearchgate.net

In this reaction, the excited state of the iodoalkyne behaves as an "alkynyl radical synthetic equivalent," which then reacts with electron-rich arenes. nih.govrsc.org Highly electron-rich substrates like 1,3,5-trimethoxybenzene (B48636) have been shown to be effective coupling partners. nih.gov Given its structural and electronic similarity, this compound is an excellent candidate for this type of transformation. The reaction would involve the direct coupling of an alkynyl group to one of the activated C-H positions (C2, C4, or C6) of the benzene ring under irradiation with visible light.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) provides a pathway to introduce nucleophiles onto an aromatic ring. wikipedia.orgbyjus.com For this reaction to occur, two main conditions must be met: the presence of a good leaving group and strong electron-withdrawing groups on the aromatic ring to make it electrophilic. wikipedia.orglibretexts.org

The leaving group ability in SₙAr reactions follows the order F > Cl ≈ Br > I, which is the reverse of the trend seen in Sₙ2 reactions. wikipedia.orgnih.gov This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is accelerated by the high electronegativity of fluorine. nih.govmasterorganicchemistry.com

Demethylation Reactions to Fluorinated Phenols/Diols

The conversion of the methoxy groups in this compound to hydroxyl groups is a key transformation for the synthesis of fluorinated phenols and diols. These products are valuable intermediates in medicinal chemistry and materials science. A notable method for this demethylation involves the use of strong Lewis acids in combination with a nucleophilic species.

One documented procedure for the preparation of 5-fluoro-benzene-1,3-diol (also known as 5-fluororesorcinol) from this compound employs a reagent system of boron trichloride (B1173362) (BCl₃) and tetrabutylammonium (B224687) iodide (TBAI). fishersci.com In this reaction, the boron trichloride acts as a powerful Lewis acid, coordinating to the oxygen atoms of the methoxy groups and facilitating their cleavage. The iodide ion from TBAI likely serves as a nucleophile to attack the methyl group, forming methyl iodide and the borate (B1201080) ester of the phenol, which is subsequently hydrolyzed to yield the final diol.

Table 1: Demethylation of this compound

| Starting Material | Reagents | Product | Reference |

|---|

This transformation highlights a standard and effective strategy for the O-dealkylation of electron-rich fluoroaromatic ethers, providing access to the corresponding polyphenol structures.

Radical Reactions and Single-Electron Oxidation Pathways

The electron-rich nature of the this compound ring system makes it susceptible to single-electron transfer (SET) oxidation to form a radical cation. While direct studies on this compound are limited, the behavior of its close analog, 1,3,5-trimethoxybenzene (TMB), provides significant insight into these pathways.

Research has shown that the TMB radical cation (TMB•+) can be generated through photoinduced electron transfer. nih.gov For instance, in the presence of a photosensitizer like 2,3,5,6-tetrachlorobenzoquinone (TCQ), laser flash photolysis leads to the formation of TMB•+. nih.gov This radical cation can exist in an excited state (TMB•+*) upon further laser excitation. nih.gov This excited radical cation is a potent oxidizing agent, capable of oxidizing substrates like alcohols through a hole transfer mechanism. nih.gov The rate of this hole transfer is dependent on the oxidation potential of the alcohol. nih.gov

Given the similar electronic properties, this compound is expected to undergo analogous single-electron oxidation to form its corresponding radical cation. This intermediate could then participate in various subsequent reactions. Radical aromatic substitution reactions have also been explored for electron-rich systems like TMB, for example, with perfluoroalkyl bromides under sulfinatodehalogenation conditions, leading to perfluoroalkylated aromatic products. researchgate.net This suggests a potential pathway for the direct functionalization of the this compound ring via radical intermediates.

Catalytic Transformations Involving this compound

This compound can act as a nucleophile in various catalytic transformations, particularly in electrophilic aromatic substitution reactions. Its electron-donating methoxy groups activate the aromatic ring, directing substitution to the positions ortho to both methoxy groups (the C2, C4, and C6 positions).

One example of such a catalytic transformation is the iron-catalyzed Friedel-Crafts type reaction. Studies involving the functionalization of gem-difluorocyclobutanols have shown that electron-rich arenes, including 1,3-dimethoxybenzene, can serve as effective nucleophiles. acs.org In these reactions, an iron catalyst, such as iron(III) chloride, facilitates the formation of a carbocation intermediate from the alcohol. The activated aromatic ring of this compound would then attack this electrophile to form a new carbon-carbon bond. acs.org

Table 2: Catalytic Transformations with Dimethoxybenzene Derivatives

| Arene Nucleophile | Electrophile Source | Catalyst | Reaction Type | Product Type | Reference |

|---|---|---|---|---|---|

| 1,3-Dimethoxybenzene | gem-Difluorocyclobutanol | Iron(III) chloride | Friedel-Crafts Alkylation | Diaryl difluorocyclobutane | acs.org |

Furthermore, modern palladium-catalyzed cross-coupling reactions offer pathways for the functionalization of such electron-rich arenes. acs.org A recently developed method involves the conversion of arenes into aryl thianthrenium salts, which can then undergo Pd-catalyzed cross-coupling with isonitriles to introduce nitrile or carbamoyl (B1232498) groups. acs.org This late-stage functionalization approach has been successfully applied to substrates like m,p-dimethoxybenzene, demonstrating its utility for complex molecule synthesis. acs.org The high reactivity of this compound in electrophilic thianthrenation would make it a suitable candidate for these types of advanced catalytic transformations.

Advanced Spectroscopic Characterization and Computational Studies of 1 Fluoro 3,5 Dimethoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For 1-fluoro-3,5-dimethoxybenzene, ¹H, ¹³C, and ¹⁹F NMR spectra offer complementary information.

¹H NMR Analysis

The ¹H NMR spectrum of this compound provides information about the hydrogen atoms in the molecule. The spectrum is characterized by signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. Due to the symmetry of the molecule, the two methoxy groups are chemically equivalent, as are the two aromatic protons ortho to the fluorine atom and the single aromatic proton para to the fluorine.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| Aromatic H | 6.3 - 6.5 | Multiplet | |

| Methoxy H | 3.78 | Singlet |

This table is based on typical values and may vary depending on the solvent and spectrometer frequency.

The aromatic protons typically appear as a complex multiplet in the range of 6.3-6.5 ppm. The methoxy protons give a sharp singlet at approximately 3.78 ppm, integrating to six protons. The exact chemical shifts and coupling patterns of the aromatic protons can be further analyzed to understand the electronic effects of the fluorine and methoxy substituents. The use of 1,3,5-trimethoxybenzene (B48636) as an internal standard has been noted in quantitative ¹H NMR studies for determining the yield of reactions involving similar aromatic structures. acs.org

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the carbon framework of this compound. The fluorine atom introduces C-F coupling, which splits the signals of the carbon atoms.

| Carbon | Chemical Shift (ppm) | C-F Coupling (JCF in Hz) |

| C-F | 163.4 | d, ¹JCF ≈ 245 |

| C-OCH₃ | 161.5 | d, ³JCF ≈ 14 |

| C-H (ortho) | 99.8 | d, ²JCF ≈ 25 |

| C-H (para) | 96.7 | d, ⁴JCF ≈ 7 |

| OCH₃ | 55.7 | s |

This table presents expected values and coupling patterns. 'd' denotes a doublet and 's' a singlet.

The carbon directly bonded to the fluorine (C-F) shows a large one-bond coupling constant (¹JCF). The other aromatic carbons also exhibit smaller couplings depending on their proximity to the fluorine atom. The signals for the chemically equivalent carbons appear as single resonances. The carbon atoms of the methoxy groups appear as a singlet around 55.7 ppm.

¹⁹F NMR Analysis and its Quantitative Applications

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. rsc.org For this compound, the ¹⁹F NMR spectrum typically shows a single resonance, as there is only one fluorine atom in the molecule. This signal will be split by the neighboring aromatic protons.

Quantitative ¹⁹F NMR (qNMR) is a robust analytical method that offers several advantages over traditional chromatographic techniques, such as simplicity, speed, and the non-destructive nature of the analysis. rsc.org The wide chemical shift range and high sensitivity of the ¹⁹F nucleus allow for the clear, quantitative detection of fluorinated compounds, often without interference from background signals. rsc.orgchemrxiv.org This makes it a valuable tool for reaction monitoring and purity assessment of fluorinated pharmaceuticals and other chemicals. nih.govdiva-portal.org The technique's reliability stems from the direct relationship between the peak area and the number of fluorine nuclei. nih.gov For accurate quantification, parameters like spectral width, relaxation delay, and the nuclear Overhauser effect must be carefully considered. rsc.org

Conformational Studies via NMR

While the benzene (B151609) ring itself is planar, the orientation of the two methoxy groups relative to the ring can be studied using NMR spectroscopy, often in combination with computational modeling. The rotation of the methoxy groups around the C-O bonds can lead to different conformations. NMR studies on similar molecules, like 1,2,3-trimethoxybenzene, have shown that methoxy groups can adopt conformations that are either coplanar or orthogonal to the benzene ring. psu.edursc.org The presence of multiple conformers can be inferred from the analysis of dipolar couplings in liquid crystalline solvents or by studying the temperature dependence of NMR spectra. psu.edursc.org The specific couplings, such as long-range J-couplings (e.g., ⁴JHF), can be conformationally dependent and provide insights into the preferred spatial arrangement of the atoms. rsc.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

FTIR and Vapor Phase IR

The Fourier-Transform Infrared (FTIR) spectrum of this compound, whether in a neat form or in the vapor phase, displays characteristic absorption bands. nih.gov

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | ~3000-3100 |

| C-H stretch (aliphatic, -OCH₃) | ~2830-2950 |

| C=C stretch (aromatic) | ~1600, ~1470 |

| C-O-C stretch (asymmetric) | ~1200-1250 |

| C-O-C stretch (symmetric) | ~1050-1150 |

| C-F stretch | ~1100-1300 |

This table provides approximate ranges for the characteristic vibrational frequencies.

The spectrum will show absorptions for the aromatic C-H stretching, aliphatic C-H stretching of the methoxy groups, aromatic C=C stretching, and the strong C-O-C stretching of the ether linkages. The C-F bond also has a characteristic stretching frequency. The vapor phase IR spectrum can sometimes show sharper, more resolved peaks compared to the neat or solution-phase spectrum due to the absence of intermolecular interactions. nih.govnist.govnist.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be used to elucidate the elemental composition of a molecule and to gain insights into its structure.

EI-MS and LC-MS

Electron Ionization Mass Spectrometry (EI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are valuable techniques for the characterization of this compound. In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern provides a unique fingerprint of the molecule, aiding in its identification.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing complex mixtures. In the context of synthesizing derivatives of this compound, LC-MS can be employed to monitor the progress of a reaction and to identify the products. For instance, in the Pd-catalyzed cross-coupling of thianthrenium salts with isonitriles to install nitrile and carbamoyl (B1232498) groups, LC-MS would be instrumental in identifying the resulting benzonitrile (B105546) and acrylamide (B121943) products. acs.org

A study involving the analysis of non-nitrogenous compounds in an ethanol (B145695) extract utilized LC/MS in both positive and negative ionization modes to identify a wide range of compounds, demonstrating the versatility of this technique. rjpharmacognosy.ir While this study did not specifically analyze this compound, the methodology is directly applicable.

The exact mass of this compound is 156.058655 u. chemsrc.com Its molecular formula is C8H9FO2. chemsrc.comnih.govsigmaaldrich.com

| Property | Value | Source |

| Molecular Formula | C8H9FO2 | chemsrc.comnih.govsigmaaldrich.com |

| Molecular Weight | 156.15 g/mol | nih.govsigmaaldrich.com |

| Exact Mass | 156.058655 u | chemsrc.com |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.gov

For this compound, HRMS can confirm its elemental composition of C8H9FO2. In a deuterium-labeling experiment where a carbamoyl group was introduced onto an arene, HRMS was used to confirm the incorporation of deuterium, demonstrating its utility in mechanistic studies. acs.org The high accuracy of HRMS is also essential in the structural elucidation of complex molecules, such as polyfluorinated polyethers, where it can help identify repeating units and end groups. nih.gov The application of HRMS in the analysis of a 1-fluoro-2,5-dimethoxy-4-nitrobenzene derivative confirmed its structure via EI-MS. mdpi.com

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations of a compound. It is complementary to infrared (IR) spectroscopy. The FT-Raman spectrum of this compound has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov The spectrum was obtained using the FT-Raman technique on a sample from Alfa Aesar, a brand of Thermo Fisher Scientific. nih.gov

The vibrational frequencies observed in the Raman spectrum correspond to specific bond vibrations and bending modes within the molecule. For fluorobenzene (B45895), a related compound, normal coordinate analysis has been used to assign the fundamental vibrational modes. irphouse.com This type of analysis, often aided by computational methods like DFT, can be applied to this compound to assign its observed Raman bands. The study of fluorobenzene assumed a Cs point group symmetry, leading to 21 in-plane (A') and 9 out-of-plane (A") vibrational modes. irphouse.com

| Spectroscopic Data | Details | Source |

| Instrument | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | nih.gov |

| Technique | FT-Raman | nih.gov |

| Sample Source | Alfa Aesar, Thermo Fisher Scientific | nih.gov |

X-ray Crystallography for Structural Elucidation of Derivatives

X-ray crystallography is a definitive method for determining the three-dimensional atomic structure of a crystalline solid. While obtaining a suitable single crystal of this compound itself might be challenging, this technique is invaluable for elucidating the structures of its derivatives.

For example, the crystal structure of 1-fluoro-2,5-dimethoxy-4-nitrobenzene, a derivative, was determined to be monoclinic with the space group Cc. mdpi.com Similarly, a study on 1-(bromomethyl)-3,5-dimethoxybenzene, another related derivative, revealed a monoclinic crystal system with space group P21/c. scielo.br In another instance, the synthesis and X-ray crystal structure analysis of substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and its precursor provided detailed structural information, including bond lengths and angles. mdpi.com These examples highlight how X-ray crystallography provides unambiguous proof of structure for derivatives of the parent compound.

The process typically involves collecting X-ray diffraction data from a single crystal and then using software to solve and refine the crystal structure. mdpi.com

| Derivative | Crystal System | Space Group | Source |

| 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | Monoclinic | Cc | mdpi.com |

| 1-(bromomethyl)-3,5-dimethoxybenzene | Monoclinic | P21/c | scielo.br |

| Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Monoclinic | P21 | mdpi.com |

| Precursor to the triazolo derivative | Triclinic | P-1 | mdpi.com |

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights into the electronic structure, geometry, and spectroscopic properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. DFT calculations are instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties. researchgate.netnih.gov

For derivatives of dimethoxybenzene, DFT calculations using functionals like B3LYP have been employed to analyze electronic properties such as HOMO and LUMO energy levels and molecular electrostatic potentials (MEPs). researchgate.netnih.gov The choice of basis set, such as 6-311G(d,p) or Def2-TZVP, can influence the accuracy and computational cost of the calculations. researchgate.netnih.gov Studies have shown that for some dimethoxybenzene derivatives, the B3LYP functional provides the lowest total energy compared to PBE or PBE0. researchgate.netnih.gov

DFT calculations can also be used to simulate vibrational spectra (IR and Raman), which aids in the assignment of experimental bands. globalresearchonline.netresearchgate.net The calculated frequencies are often scaled to better match the experimental values. globalresearchonline.net These theoretical studies provide a deeper understanding of the structure-property relationships of this compound and its derivatives. researchgate.netnih.gov

| Computational Method | Functional | Basis Set | Application | Source |

| DFT | B3LYP, PBE, PBE0 | 6-311G(d,p), Def2-TZVP | Electronic properties (HOMO, LUMO, MEP) of dimethoxybenzene derivatives | researchgate.netnih.gov |

| DFT | B3LYP | 6-31G(d,p), 6-311++G(d,p) | Vibrational frequencies of substituted benzenes | globalresearchonline.net |

| DFT | B3LYP | 6-31G(*) | Vibrational spectra simulation of pyridine (B92270) derivatives | researchgate.net |

Molecular Modeling Investigations

Computational chemistry provides powerful tools for understanding the structural and electronic properties of molecules like this compound. Techniques such as Density Functional Theory (DFT) and Hirshfeld surface analysis are employed to model its behavior at the molecular level.

DFT calculations are a cornerstone of molecular modeling, used to optimize the ground state geometry and compute various electronic properties. scielo.br Studies on similar dimethoxybenzene derivatives often utilize the B3LYP functional, a hybrid functional, which has been shown to provide low total energy values, indicating a stable predicted structure. nih.gov The choice of basis set, such as STO-3G or the more computationally intensive Def2-TZVP, is critical for accuracy, with larger basis sets generally yielding more precise energy calculations. scielo.brnih.gov For instance, in studies of related compounds, the Def2-TZVP basis set produced the lowest energy, though it required more computational resources than alternatives like 6-311G(d,p). nih.gov

Table 1: Computational Methods in Molecular Modeling of Dimethoxybenzene Derivatives

| Computational Method | Application | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, electronic property calculation. scielo.brnih.gov | Predicts stable molecular structures and energy levels (HOMO/LUMO). nih.gov |

| Hirshfeld Surface Analysis | Investigation of intermolecular interactions in crystal structures. scielo.br | Identifies and quantifies hydrogen bonds and van der Waals forces. scielo.brnih.gov |

| Molecular Docking | Simulation of ligand-protein binding. | Assesses potential biological activity by predicting binding affinity to enzyme active sites. scielo.br |

Analysis of Electronic Properties and Reactivity

The electronic properties of this compound, governed by the interplay between the electron-donating methoxy groups and the electron-withdrawing fluorine atom, dictate its reactivity. DFT calculations are instrumental in quantifying these properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap (Eg), are key descriptors of chemical reactivity and kinetic stability. nih.gov A larger energy gap implies higher thermodynamic stability. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. nih.gov In related dimethoxybenzene compounds, MEP analysis has shown that regions around the oxygen atoms are typically nucleophilic (electron-rich), while other areas of the molecule can be electrophilic (electron-poor), indicating a propensity to act as hydrogen bond acceptors. nih.gov

The reactivity of this compound is demonstrated in several chemical transformations. It can act as a nonphenolic nucleophile in reactions, such as in Friedel-Crafts-type alkylations. acs.org It is also utilized as a precursor in the synthesis of other functionalized molecules. For example, it is used to prepare 5-fluoro-benzene-1,3-diol through a reaction involving reagents like boron trichloride (B1173362) and tetrabutylammonium (B224687) iodide. fishersci.comfishersci.ca Furthermore, the directing effects of its substituents are crucial in electrophilic aromatic substitution reactions. In nitration reactions of analogous fluoro-dimethoxybenzene compounds, the fluorine atom has been observed to be a powerful para-directing group, influencing the position of incoming electrophiles. mdpi.com

Table 2: Reactivity Profile of this compound

| Reaction Type | Role of this compound | Product(s) | Reference |

|---|---|---|---|

| Demethylation | Precursor | 5-Fluoro-benzene-1,3-diol | fishersci.comfishersci.ca |

| Friedel-Crafts Alkylation | Nucleophile | Diaryl difluorocyclobutanes | acs.org |

Stability of Radical Cations and Degradation Mechanisms

The formation and stability of radical cations are central to understanding the electron transfer processes and potential degradation pathways of aromatic compounds. The radical cation of a related compound, 1,4-dimethoxybenzene, has been successfully generated in acidic aqueous solutions through oxidation and studied using resonance Raman spectroscopy to analyze changes in structure and bonding upon radical formation. rsc.org

The stability of such radical cations is highly dependent on the solvent environment. Solvents with specific properties can significantly extend the half-life of these reactive intermediates. Notably, 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP) is recognized as an ideal solvent for stabilizing radical cations. bohrium.com Its unique combination of low nucleophilicity, high polarity, strong hydrogen bond donating ability, and poor cation-solvating power creates an environment where radical cations are less prone to degradation and can persist for longer periods, with half-lives reportedly increasing by factors of 10 to 100 or more. bohrium.com This stabilization is crucial for enabling detailed spectroscopic studies and for investigating their role as intermediates in chemical reactions. bohrium.com

While specific degradation mechanisms for the this compound radical cation are not extensively detailed in the available literature, degradation of related species often involves reactions with nucleophiles or further oxidation. The methoxy groups can be susceptible to cleavage under strongly acidic or oxidative conditions, which could represent a potential degradation pathway for the radical cation.

Applications and Synthetic Utility of 1 Fluoro 3,5 Dimethoxybenzene in Complex Molecule Synthesis

Precursor in Natural Product Synthesis

While direct and extensive examples of 1-fluoro-3,5-dimethoxybenzene as a direct precursor in the total synthesis of natural products are not prominently documented in readily available literature, its structural motifs are present in various natural product derivatives and synthetic analogues. The 3,5-dimethoxyphenyl moiety is a common feature in many natural products, and the introduction of a fluorine atom can be a strategic modification to enhance biological activity or metabolic stability.

The related compound, 1-bromo-3,5-dimethoxybenzene, is a known intermediate in the synthesis of various organic compounds, including those that can be precursors to natural product skeletons. For instance, it is used to prepare 3,5-dimethoxyphenylacetylene, a building block for more complex structures. nbinno.com This highlights the utility of the 3,5-dimethoxyphenyl scaffold, to which a fluorine atom can be strategically added, in the broader context of natural product synthesis.

Intermediate in Pharmaceutical and Agrochemical Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. acs.org this compound serves as a valuable intermediate in the synthesis of various pharmaceutically and agrochemically relevant molecules.

The presence of the fluoro and dimethoxy groups allows for selective functionalization of the aromatic ring, making it a key component in the synthesis of complex drug scaffolds. For example, fluorinated compounds are prevalent in a significant portion of recently developed agrochemicals. nih.gov The unique electronic properties conferred by the fluorine atom can influence the mode of action and efficacy of these molecules.

Furthermore, this compound can be used in the preparation of other key intermediates, such as 5-fluoro-benzene-1,3-diol, through demethylation reactions. fishersci.comfishersci.ca This diol can then be further elaborated into more complex structures with potential biological activity. The development of novel quinolone and naphthyridine derivatives as antibacterial agents has also utilized fluorinated building blocks to enhance their potency. nih.gov

Role as a Building Block in Organic Synthesis

This compound is a versatile building block in organic synthesis, enabling the construction of a variety of complex molecular architectures. Its utility stems from the ability to undergo various chemical transformations at different positions of the benzene (B151609) ring.

Synthesis of Resveratrol (B1683913) and its Derivatives

Resveratrol, a naturally occurring stilbenoid, has garnered significant attention for its potential health benefits. Synthetic routes to resveratrol and its derivatives often involve the use of 3,5-dimethoxyphenyl building blocks. While direct use of this compound in mainstream resveratrol syntheses is not the most common approach, the synthesis of fluorinated resveratrol analogues has been explored to enhance its biological properties.

For instance, the synthesis of tri-O-methylated resveratrol has been achieved using 1,3-dimethoxybenzene. nih.govsigmaaldrich.com The introduction of a fluorine atom onto this core structure can be accomplished through various methods, and this compound could serve as a key starting material for such endeavors. The synthesis of a fluorinated resveratrol derivative, trans-3,5-dimethoxy-4-fluoro-4'-hydroxystilbene, has been reported, and this compound was found to decrease oxidative stress and prolong lifespan in Caenorhabditis elegans. nih.gov The synthesis of resveratrol itself can be achieved in two steps from (E)-1,3-dimethoxy-5-(4-methoxystyryl)benzene, which is prepared from 1-iodo-3,5-dimethoxybenzene. unizar.es This highlights the importance of the 3,5-dimethoxyphenyl scaffold, which can be fluorinated.

Preparation of Fluorinated Chalcones and Flavonoids

Chalcones and flavonoids are classes of natural products with a wide range of biological activities. The introduction of fluorine into these scaffolds can lead to compounds with enhanced or novel properties. nih.govresearchgate.netnih.gov this compound can serve as a key precursor for the A-ring of fluorinated chalcones and flavonoids.

The synthesis of fluorinated chalcones often involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde. While specific examples starting directly from this compound are not detailed, the general strategy allows for its incorporation. Similarly, the synthesis of fluorinated flavones has been a subject of interest, with methods developed for introducing fluorine at various positions of the flavonoid skeleton. nih.govnih.gov The synthesis of fluorine-containing 3-hydroxyflavanones and isoflavones has been achieved through the epoxidation of fluorinated chalcones. researchgate.net

Access to Aryloxy Phenols via Coupling Reactions

Aryloxy phenols are important structural motifs found in various biologically active molecules and materials. mdpi.comencyclopedia.pub this compound can be utilized in coupling reactions to synthesize these compounds. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, or the molecule can be further functionalized to participate in metal-catalyzed cross-coupling reactions.

The synthesis of m-aryloxy phenols can be achieved through various methods, including the reaction between aryl halides and resorcinol. encyclopedia.pub While not a direct use of this compound, this demonstrates a general strategy where a fluorinated analogue could be employed. A novel method for the synthesis of bis(aryloxy)fluoromethanes has been developed using a heterodihalocarbene strategy, showcasing the formation of related C-F bonds in aryloxy structures. nih.gov

Synthesis of Quinolone Derivatives as Antimycobacterial Agents

Quinolones are a major class of synthetic antibacterial agents. mdpi.com The introduction of fluorine at specific positions of the quinolone scaffold has been a crucial strategy in the development of highly potent fluoroquinolone antibiotics. While the primary fluorinated component in many commercial fluoroquinolones is not directly derived from this compound, the synthesis of novel quinolone derivatives with diverse substitution patterns is an active area of research.

The general synthesis of quinolones involves the cyclization of appropriately substituted precursors. nih.gov The use of fluorinated building blocks, such as those that could be derived from this compound, allows for the creation of new quinolone analogues with potential antimycobacterial activity. Research has shown that the introduction of fluorinated substituents on the N-1 position of quinolones can significantly impact their antibacterial potency. nih.gov

Creation of Fluorinated Benzyl (B1604629) Alcohol Derivatives

The synthesis of fluorinated benzyl alcohol derivatives often utilizes multi-step pathways starting from functionalized benzene precursors. While direct conversion of this compound to a benzyl alcohol is not prominently documented, established organic synthesis principles delineate viable routes through intermediate compounds such as fluorinated benzaldehydes or benzoic acids.

One logical synthetic pathway involves the selective transformation of one of the methoxy (B1213986) groups on this compound. This could be achieved through:

Formylation or Oxidation: Introduction of a carbonyl group to form an intermediate like 3-Fluoro-5-methoxybenzaldehyde nih.gov or 3-Fluoro-5-methoxybenzoic acid. sigmaaldrich.comnih.gov

Reduction: The subsequent reduction of the aldehyde or carboxylic acid functional group would yield the target fluorinated benzyl alcohol, (3-Fluoro-5-methoxyphenyl)methanol.

Another potential strategy involves the conversion of the aryl C-H bond to a C-CN bond to create a benzonitrile (B105546) intermediate. Palladium-catalyzed methods have been shown to be effective for introducing nitrile groups onto electron-rich arenes, including dimethoxy-substituted rings. acs.org This 3-fluoro-5-methoxybenzonitrile (B1366502) could then be reduced to the corresponding benzylamine, which is subsequently converted to the benzyl alcohol via diazotization and hydrolysis.

Applications in Advanced Materials

The unique electronic properties of this compound, stemming from the interplay between the electron-donating methoxy groups and the electron-withdrawing fluorine atom, make it and its derivatives valuable building blocks for advanced materials, particularly in the field of organic electronics.

Polymer Solar Cells

In the design of materials for polymer solar cells (PSCs), the strategic fluorination of polymer backbones has emerged as a powerful tool for enhancing device performance. nih.govnih.gov The introduction of fluorine atoms into donor-acceptor (D-A) copolymers effectively fine-tunes the material's frontier molecular orbital energy levels (HOMO/LUMO), which is critical for maximizing the open-circuit voltage (VOC) of the solar cell. nih.gov

Research has demonstrated the benefits of incorporating fluorinated units into the polymer structure. A comparative study of two polymers, one with and one without fluorine on its backbone (PDFTB and PDTB, respectively), revealed that fluorination leads to a deeper HOMO energy level, enhanced π-π stacking, and better backbone planarity. nih.gov These molecular-level changes translate into improved macroscopic properties, such as higher hole mobility and optimized morphology of the active layer blend. nih.gov Consequently, the fluorinated polymer-based device exhibited a higher power conversion efficiency (PCE). nih.gov

The table below summarizes the photovoltaic performance of devices based on a fluorinated (PDFTB) versus a non-fluorinated (PDTB) polymer donor, illustrating the positive impact of fluorination.

| Polymer | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) |

| PDTB | 0.82 | 8.35 | 58.1 | 3.82 |

| PDFTB | 0.86 | 8.87 | 57.5 | 4.39 |

| VOC: Open-circuit voltage, JSC: Short-circuit current density, FF: Fill factor, PCE: Power conversion efficiency. Data sourced from nih.gov. |

Although this compound may not be directly polymerized, its structural motif is representative of the fluorinated aromatic ethers used to construct high-performance polymers for organic solar cells.

Optoelectronic Polymers

The utility of fluorinated monomers extends beyond solar cells to a broader class of optoelectronic polymers used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to precisely control the electronic properties of a polymer is fundamental to the function of these devices.

Fluorination is a key strategy for this control. The strong electronegativity of fluorine lowers the energy levels of the polymer, which can improve ambient stability and facilitate charge injection/extraction in a device. nih.gov Furthermore, fluorination can enhance intermolecular and intramolecular interactions, leading to more ordered molecular packing and improved crystallinity in thin films. nih.gov This enhanced order is crucial for efficient charge transport, a key performance metric for all organic electronic devices. nih.gov

The integration of fluorinated benzothiadiazole (FBT) units into D-A copolymers is a prime example of this strategy's success. nih.gov It not only tunes energy levels but also optimizes the electrostatic potential, which can guide the morphology of bulk-heterojunction blends for efficient charge separation and transport. nih.gov Therefore, building blocks derived from compounds like this compound are of significant interest for creating a new generation of polymers for diverse optoelectronic applications.

Structure Activity Relationships of 1 Fluoro 3,5 Dimethoxybenzene Derivatives

Impact of Fluorine Substitution on Biological Activity

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to modulate their pharmacological profiles. The small size and high electronegativity of fluorine can lead to significant changes in a molecule's properties. nih.gov

Metabolic Stability: One of the most significant effects of fluorine substitution is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. wikipedia.org For instance, aromatic rings are often susceptible to oxidation by cytochrome P450 enzymes to form potentially toxic epoxides. Fluorine substitution at a metabolically vulnerable position can block this pathway, thereby increasing the drug's half-life and duration of action. wikipedia.org

Lipophilicity and Bioavailability: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. wikipedia.orgnih.gov This increased lipophilicity can lead to improved bioavailability, allowing the drug to reach its target site more effectively. wikipedia.org For example, the introduction of a fluorine atom into the amide group of paracetamol was found to increase its lipophilicity four-fold. nih.gov

Receptor Binding and Conformation: The high electronegativity of fluorine can alter the electronic distribution within a molecule, influencing its binding affinity to target receptors. However, the effect of fluorine substitution on biological activity is highly context-dependent and can sometimes be detrimental. In a study on classical cannabinoids, the substitution of a fluorine at the C-1 position of Δ⁸-THC analogues, synthesized from 1-fluoro-3,5-dimethoxybenzene, resulted in a significant decrease in binding affinity to the CB1 receptor. nih.gov This suggests that while fluorine can offer metabolic advantages, its impact on the specific interactions between a ligand and its receptor must be carefully evaluated. nih.gov Similarly, in a study of fluorinated paracetamol analogues, substitution of fluorine at positions adjacent to the amide group led to a loss of coplanarity with the aromatic ring, which was correlated with reduced analgesic activity. nih.gov

Influence of Methoxy (B1213986) Groups on Electronic Properties and Reactivity

The two methoxy groups at the 3 and 5 positions of the benzene (B151609) ring in this compound play a crucial role in determining the electronic properties and chemical reactivity of the molecule.

The table below summarizes the directing effects of the substituents on the this compound ring for electrophilic aromatic substitution.

| Substituent | Position | Type | Directing Effect |

| Fluorine | 1 | Deactivating | Ortho, Para (positions 2, 6, 4) |

| Methoxy | 3 | Activating | Ortho, Para (positions 2, 4) |

| Methoxy | 5 | Activating | Ortho, Para (positions 4, 6) |

This table is interactive. Click on the headers to sort.

Conformational Analysis and its Implications for Activity

Rotational Barriers and Preferred Conformations: The methoxy groups are not static and can rotate around the C-O bond. However, there are preferred conformations. For a single methoxy group on a benzene ring, the planar conformation, where the methyl group is in the same plane as the aromatic ring, is generally favored. In di-substituted benzenes like o-dimethoxybenzene, steric hindrance between the adjacent methoxy groups can force them out of the plane. acs.org For this compound, the meta-positioning of the methoxy groups minimizes direct steric clashes between them. However, their orientation can still be influenced by interactions with the fluorine atom and other parts of a larger molecule.

Impact on Biological Activity: The conformation of the this compound moiety can be critical for its interaction with a biological target. The orientation of the methoxy groups can affect the molecule's ability to fit into a binding pocket and form key interactions, such as hydrogen bonds or van der Waals contacts. For example, if a specific planar or non-planar conformation is required for optimal binding, any steric or electronic factors that favor a different conformation could lead to a reduction in activity. This is a crucial consideration in drug design, where even subtle changes in molecular shape can have profound effects on efficacy. acs.org

Specific Case Studies in Medicinal Chemistry

While detailed SAR studies on a wide range of this compound derivatives are not extensively documented in publicly available literature, its use as a synthetic precursor provides insight into its role in medicinal chemistry.

Synthesis of Cannabinoid Analogues: As mentioned earlier, this compound has been utilized as a starting material for the synthesis of fluorinated cannabinoid analogues. nih.gov Specifically, it was a key building block in the creation of 1-fluoro-1-deoxy-Δ⁸-THC analogues. nih.gov Although the resulting compounds showed reduced CB1 receptor affinity, this study highlights the utility of this compound in accessing novel chemical space and probing the SAR of complex natural products. nih.gov The findings underscore that while fluorine substitution can be a valuable tool, its effects are not universally positive and must be empirically tested for each target system. nih.gov

As a Scaffold in Drug Discovery: The 3,5-dimethoxyphenyl motif is present in a number of biologically active compounds. This structural unit, which is a core component of this compound, can be found in molecules with a wide range of therapeutic applications. The addition of a fluorine atom to this scaffold can be a strategic modification to enhance drug-like properties. The nitrile functionality, for instance, is a significant structural motif in many biologically active molecules and can be introduced into aromatic systems. acs.org The principles of late-stage functionalization could be applied to derivatives of this compound to rapidly generate libraries of compounds for screening.

Q & A

Q. What are the common synthetic routes for preparing 1-fluoro-3,5-dimethoxybenzene, and what are their mechanistic considerations?

this compound is typically synthesized via nucleophilic aromatic substitution (NAS) or directed ortho-metalation (DoM) strategies. A widely reported method involves fluorination of 3,5-dimethoxyphenyl precursors using fluorinating agents like Selectfluor or KF in polar aprotic solvents (e.g., DMF) under reflux. For example, 1-iodo-3,5-dimethoxybenzene (CAS 25245-27-6) can undergo halogen exchange with KF in the presence of Cu(CF₃SO₃)₂ and 1,3,5-trichlorobenzene . Mechanistically, NAS proceeds via a σ-complex intermediate, while DoM relies on directed deprotonation followed by electrophilic quenching. Key challenges include controlling regioselectivity and minimizing demethylation side reactions.

Q. Table 1: Representative Synthetic Conditions

| Precursor | Fluorinating Agent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Iodo-3,5-dimethoxybenzene | KF, Cu(CF₃SO₃)₂ | 1,3,5-Trichlorobenzene | 120 | 75–85 | |

| 3,5-Dimethoxybenzene boronic acid | Selectfluor | DMF | 80 | 60–70 |

Q. How is this compound characterized spectroscopically, and what are its key spectral signatures?

Characterization relies on ¹H/¹³C NMR , IR , and mass spectrometry . In ¹H NMR, the aromatic protons appear as a singlet (~δ 6.5 ppm) due to symmetry, while methoxy groups resonate at δ 3.8–3.9 ppm. Fluorine coupling (⁴J) is typically negligible. X-ray crystallography (using SHELX programs ) confirms planar geometry and bond lengths (e.g., C–F: ~1.34 Å). IR shows C–F stretches at 1220–1250 cm⁻¹. High-resolution mass spectrometry (HRMS) with ESI+ typically yields [M+H]⁺ at m/z 157.0765 (calculated for C₈H₁₀FO₂⁺).

Advanced Research Questions

Q. What challenges arise in resolving contradictory crystallographic data for fluorinated aromatic compounds like this compound?

Fluorine’s high electron-withdrawing nature can distort electron density maps, complicating refinement. For example, thermal motion anisotropy in the C–F bond may lead to overfitting in SHELXL . To mitigate this:

Q. How can demethylation side reactions during synthesis be minimized, and what protective strategies are effective?

Demethylation often occurs under harsh fluorination conditions (e.g., with BBr₃ in DCM ). Strategies include:

- Protecting group tuning : Replace methoxy with bulkier groups (e.g., tert-butyl) to sterically hinder demethylation.

- Low-temperature quenching : Add BBr₃ at –78°C and warm gradually to room temperature .

- Alternative fluorination routes : Use HF-pyridine for milder conditions.

Q. Table 2: Demethylation Control Methods

| Condition | Demethylation Yield (%) | Mitigation Strategy | Reference |

|---|---|---|---|

| BBr₃, DCM, rt, 20 h | 20–30 | –78°C addition | |

| HF-pyridine, 0°C | <5 | Use HF-pyridine |

Q. What role does this compound play in designing fluorescence probes or bioactive molecules?

Its electron-deficient aromatic ring serves as a scaffold for photoinduced structural planarization in fluorescence probes, enhancing quantum yields . In medicinal chemistry, it is a precursor for anti-HIV-1 resveratrol derivatives. For example, alkyne derivatives of this compound undergo click chemistry with azides to form triazole-linked inhibitors . Mechanistic studies reveal synergistic effects with reverse transcriptase inhibitors, attributed to fluorine’s electronegativity altering binding kinetics .

Q. How can computational methods predict substituent effects on the reactivity of this compound?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model substituent effects on NAS reactivity. Key parameters include:

- NBO charges : Fluorine’s negative charge enhances electrophilicity at the para position.

- Fukui indices : Predict sites for electrophilic attack.

- Activation energies : Compare fluorination pathways (e.g., via σ-complex vs. radical mechanisms).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.